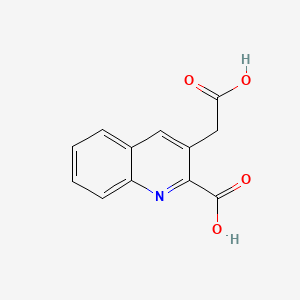

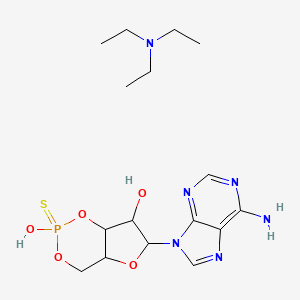

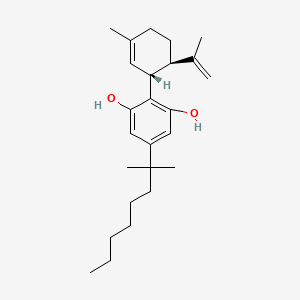

![molecular formula C19H22N4O5 B1662353 [4-(2,6-二氧代-1,3-二丙基-2,3,6,9-四氢-1H-嘌呤-8-基)苯氧基]乙酸 CAS No. 96865-83-7](/img/structure/B1662353.png)

[4-(2,6-二氧代-1,3-二丙基-2,3,6,9-四氢-1H-嘌呤-8-基)苯氧基]乙酸

描述

[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid (DDPPAA) is a synthetic organic compound belonging to the purine family of compounds. It is a white, crystalline solid with a molecular weight of 345.42 g/mol. It is widely used in scientific research due to its unique properties and biological activities.

科学研究应用

合成和药代动力学研究

- [4-(2,6-二氧代-1,3-二丙基-2,3,6,9-四氢-1H-嘌呤-8-基)苯氧基]乙酸,一种高亲和力腺苷 A1 拮抗剂,在治疗充血性心力衰竭的 II 期临床试验中显示出潜力。合成了氘标记的版本,用于体内药代动力学和体外代谢研究,证明了其在药物开发和分析中的效用(Conlon 和 Kiesman,2007 年)。

放射性配体开发

- 该化合物已被用于为人类 A2B 腺苷受体(对药理学特征至关重要)创建选择性拮抗剂放射性配体。这一应用对于理解受体功能和药物相互作用至关重要(Baraldi 等,2004 年)。

新型化合物的合成

- 它用于合成 2,6-二氧代-1,2,3,4,5,6-六氢吲哚,这是生物碱合成中的重要中间体。这表明它在创建具有潜在药学应用的复杂有机结构中的作用(Juma 等,2009 年)。

拮抗剂配体和抗哮喘潜力

- 作为 A(2B) 腺苷受体的选择性拮抗剂配体,该化合物有助于识别潜在的抗哮喘药物。它在研究受体特异性和药物功效方面至关重要(Ji 等,2001 年)。

晶体学分析

- 该化合物已用于晶体学中以了解分子结构和相互作用,有助于设计具有特定分子靶标的药物(Carvalho 等,2007 年)。

环境应用

- 它还在环境保护的背景下进行研究,特别是在水溶液中除草剂的降解和矿化方面。这突出了它在环境化学和污染控制中的相关性(Mehralipour 和 Kermani,2021 年)。

作用机制

Target of Action

The primary target of the XCC compound, also known as [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid or 2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid, is the bacterium Xanthomonas campestris pv. campestris (Xcc) . Xcc is a plant pathogen that causes black rot disease in cruciferous crops .

Mode of Action

The XCC compound interacts with its target, Xcc, by inhibiting its growth and suppressing the formation of biofilm and the production of exopolysaccharides and xanthomonadin . This interaction results in membrane damage in Xcc cells, leading to the release of intracellular contents .

Biochemical Pathways

The XCC compound affects multiple biochemical pathways in Xcc. These include the phenylpropanoid biosynthesis pathway, a major secondary metabolite synthesis pathway . It also influences pathways related to resistance response, such as plant-pathogen interaction and MAPK signaling pathway .

Result of Action

The action of the XCC compound results in molecular and cellular effects on Xcc. It directly inhibits the growth of Xcc, causing membrane damage and the release of intracellular contents . This leads to changes in the volatile profile of Xcc cells, with increased amounts of carbonyl components and production of new volatile metabolites .

Action Environment

Environmental factors can influence the action of the XCC compound. For instance, low temperature significantly reduces the growth of Xcc and increases its biofilm formation . Therefore, the efficacy and stability of the XCC compound may vary depending on environmental conditions such as temperature .

属性

IUPAC Name |

2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMMGCYGCFXBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914271 | |

| Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |

CAS RN |

96865-83-7 | |

| Record name | 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

- Type III secretion system (T3SS) and effectors: Xcc utilizes T3SS to deliver effector proteins (T3Es) directly into host cells, interfering with plant defense mechanisms and promoting disease [, , , , ].

- Genetic diversity and pathogenicity: Different Xcc races exhibit varying degrees of virulence on different host cultivars, suggesting a complex interplay of pathogenicity factors and host resistance genes [, , , , ].

- Molecular mechanisms of pathogenicity: Studies investigate the role of specific genes and proteins in Xcc virulence, including those involved in xanthan production, extracellular enzyme secretion, and quorum sensing [, , , , , , , , , , ].

- Host responses to Xcc infection: Research explores plant defense mechanisms against Xcc, including stomatal aperture regulation, callose deposition, and the role of specific resistance genes [, , , ].

- Control and management of black rot: Studies evaluate various approaches to manage Xcc, such as copper-based treatments, biocontrol agents, and breeding for resistance [, , , ].

Q1: What is the role of the Type III secretion system (T3SS) in Xcc virulence?

A1: The T3SS is a needle-like apparatus used by Xcc to inject effector proteins (T3Es) directly into host plant cells. These effectors suppress plant immunity and manipulate host cellular processes to the benefit of the bacteria, ultimately contributing to disease development [, , , , ].

Q2: How do different races of Xcc contribute to variations in disease severity?

A2: Xcc exists as different races, each carrying a unique repertoire of virulence factors, including T3Es. These variations contribute to differences in their ability to infect specific host cultivars and cause disease. Some races are more aggressive than others, leading to a wider range of susceptible hosts and more severe symptoms [, , , , ].

Q3: How does xanthan production contribute to Xcc virulence?

A3: Xanthan is an exopolysaccharide produced by Xcc. It plays a crucial role in virulence by forming a protective biofilm around bacterial cells, contributing to clogging of the plant vascular system, and hindering plant defenses [, ].

Q4: How does Xcc evade recognition by the host immune system?

A4: Xcc employs various strategies to evade host recognition. One mechanism involves variations in the composition of exopolysaccharides (EPS) and lipopolysaccharides (LPS), which can help the bacteria avoid detection by the plant's immune system [].

Q5: How do plants defend themselves against Xcc infection?

A5: Plants employ various defense mechanisms against Xcc, including stomatal closure to prevent bacterial entry, callose deposition to reinforce cell walls and limit bacterial spread, and the activation of specific resistance genes that trigger immune responses [, , , ].

Q6: Why are some Brassica varieties more susceptible to black rot than others?

A6: Resistance or susceptibility to Xcc is often determined by a gene-for-gene interaction between the pathogen's effector repertoire and the host's resistance genes. Variations in these genes among Brassica varieties contribute to differences in their ability to recognize and defend against Xcc infection [, , , ].

Q7: What are some effective ways to manage black rot disease caused by Xcc?

A7: Management strategies include: * Cultural practices: Crop rotation, use of disease-free seeds and transplants, and sanitation to reduce inoculum levels [, ].* Chemical control: Copper-based bactericides can be effective, but resistance development is a concern [, , ].* Biological control: Utilizing beneficial microorganisms like Bacillus subtilis to suppress Xcc growth []. * Host resistance: Breeding resistant cultivars is the most sustainable approach to manage black rot [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

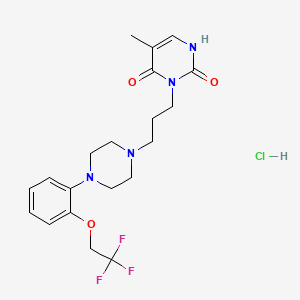

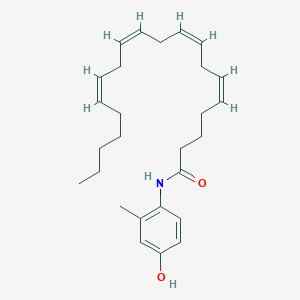

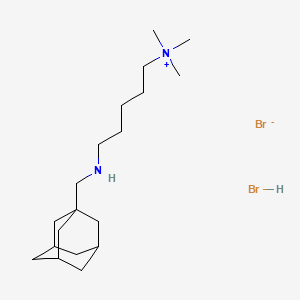

![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)

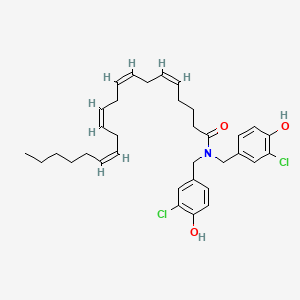

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)